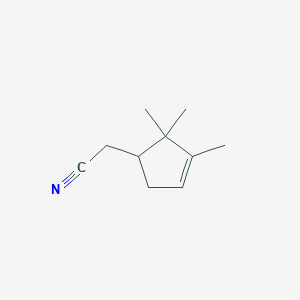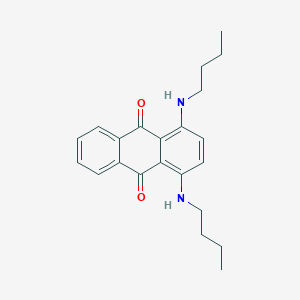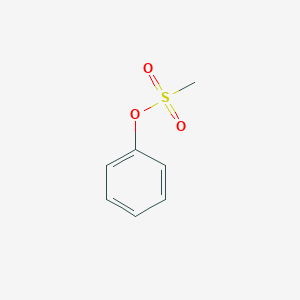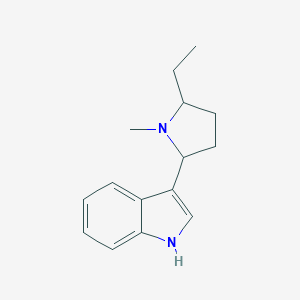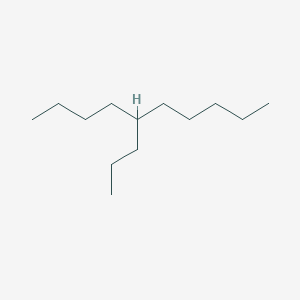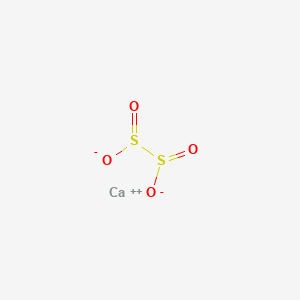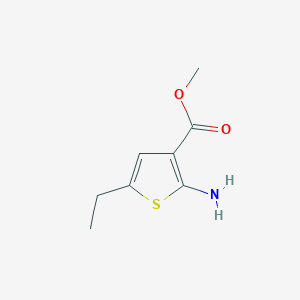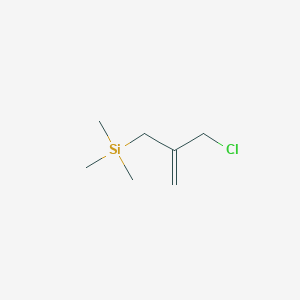
2-(氯甲基)烯丙基三甲基硅烷
描述
2-(Chloromethyl)allyl-trimethylsilane is a compound that has been studied for its potential in various organic synthesis reactions. It is a versatile reagent that can be used to introduce allyl and trimethylsilyl groups into molecules, which can be valuable for further chemical transformations.
Synthesis Analysis
The synthesis of related allyl-trimethylsilane compounds has been explored in several studies. For instance, 1-(Trimethylsilyl)allyl chloride, a compound with a similar structure, can be prepared from 1,3-dichloropropene and has been shown to react with organocopper compounds to yield terminal alkenylsilanes . Additionally, allyl(chloromethyl)diorganosilanes have been synthesized and can undergo allyl rearrangement reactions catalyzed by aluminum chloride to afford various organochlorosilanes . These methods provide insights into the potential synthetic routes for 2-(Chloromethyl)allyl-trimethylsilane and its derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Chloromethyl)allyl-trimethylsilane has been characterized using various spectroscopic techniques. For example, the structure of (chloromethyl)trimethylsilane has been determined by X-ray crystallography at 160 K, revealing the influence of the chloromethyl group on the C—Si—C bond angles10.
Chemical Reactions Analysis
Chemical reactions involving allyl-trimethylsilane derivatives have been extensively studied. Allyltrimethylsilane itself can be used to trap intermediates in reactions catalyzed by aluminum chloride, leading to the formation of complex silacyclopentane derivatives . Furthermore, allyltrimethylsilanes have been utilized in the synthesis of allyl azides, showcasing their reactivity in the presence of iodosylbenzene-trimethylsilyl azide-boron trifluoride etherate systems . These reactions demonstrate the chemical versatility of allyl-trimethylsilane compounds and suggest potential reactivity for 2-(Chloromethyl)allyl-trimethylsilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)allyl-trimethylsilane can be inferred from related compounds. For instance, (chloromethyl)trimethylsilane is a liquid at room temperature and exhibits specific bond angles influenced by the chloromethyl group10. The reactivity of similar compounds with various reagents, such as organocopper compounds and carbonyl compounds, indicates a sensitivity to the substrate and the potential for regioselective reactions . Additionally, the ability of these compounds to participate in rearrangement and cyclization reactions under the influence of catalysts like aluminum chloride suggests that 2-(Chloromethyl)allyl-trimethylsilane may have similar reactivity profiles .
科学研究应用
关键中间体的合成
向退热药的收敛策略
在有机化学领域,它被用作哌啶和喹唑啉酮基团偶联的连接试剂。 这在退热药的模块化五步合成路线中特别有用 .
退热药类似物的简便生成
该化合物还被用于最近的Rh催化的喹唑啉酮合成中,用于简便生成退热药类似物 .
末端烯烃的合成
(氯甲基)三甲基硅烷可以在三苯基膦存在下与醛或酮反应以合成末端烯烃 .
三甲基硅基甲基氯化镁的制备
它还可用于制备试剂三甲基硅基甲基氯化镁,该试剂通常用于彼得森亚甲基化 .
通过烷基化进行的环化反应
作用机制
Target of Action
2-(Chloromethyl)allyl-trimethylsilane, also known as 2-Chloromethyl-3-trimethylsilyl-1-propene, is a versatile reagent used in organic synthesis. Its primary targets are various carbon electrophiles, including acid chlorides, aldehydes, ketones, iminium ions, and enones . These targets play crucial roles in numerous biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this reaction, the chloromethyl group of the compound forms a bond with the carbon atom of the target molecule, introducing an allyl group across it . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The action of 2-(Chloromethyl)allyl-trimethylsilane affects several biochemical pathways. One notable pathway is the Hosomi-Sakurai reaction , where the compound serves as an allylating agent. This reaction is a key step in the synthesis of homoallylic alcohols , which are important intermediates in organic synthesis. The compound can also participate in [3+2] cycloaddition reactions , contributing to the formation of five-membered rings .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Result of Action
The action of 2-(Chloromethyl)allyl-trimethylsilane at the molecular level results in the formation of new organic compounds with diverse structures and properties . At the cellular level, these compounds can exert various effects depending on their specific structures and the biochemical pathways they influence .
Action Environment
The action, efficacy, and stability of 2-(Chloromethyl)allyl-trimethylsilane can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the solvent used . For instance, the compound is typically stored at 2-8°C to maintain its stability .
安全和危害
2-(Chloromethyl)allyl-trimethylsilane is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves and dust mask type N95 (US), is advised .
未来方向
The compound has been used in the preparation of key intermediates required for the synthesis of hydroxyethylene dipeptide isosteres . It has also been employed in a modular five-step synthetic route to the febrifugines . This suggests potential future applications in the synthesis of complex organic molecules.
属性
IUPAC Name |
2-(chloromethyl)prop-2-enyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-7(5-8)6-9(2,3)4/h1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXWCEVXNRHUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403333 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18388-03-9 | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)allyl-trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






